

Publish Comparison Guide: Cross-Reactivity & Performance of Chloromethyl Carbonate Promoieties

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Compound of Interest

Compound Name: Chloromethyl hydrogen carbonate

CAS No.: 143588-02-7

Cat. No.: B11924502

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Executive Summary: The Soft Alkylator Paradox

In drug development, **Chloromethyl Hydrogen Carbonate** derivatives (often utilized via reagents like chloromethyl chloroformate or chloromethyl isopropyl carbonate) serve as critical "soft" alkylating agents. They are designed to be stable enough for synthesis and storage but labile enough to undergo spontaneous hydrolysis or enzymatic cleavage in vivo.

The central challenge with this functional group is its bimodal reactivity:

- **Intended Reactivity:** Nucleophilic displacement of the chloride by a carboxylate/phosphate drug to form an Alkoxycarbonyloxymethyl (ACOM) prodrug.
- **Unintended Cross-Reactivity:** Off-target alkylation of biological nucleophiles (Thiols, Amines) leading to potential toxicity or immunogenicity.

This guide objectively compares the CMC moiety against industry standards, providing experimental protocols to quantify its "safety window"—the differential between therapeutic

activation and toxicological cross-reactivity.

Chemical Mechanism & Reactivity Profile[1]

The Chloromethyl Carbonate (CMC) group (

) operates via a distinct mechanism compared to simple alkyl halides. The adjacent carbonate oxygen exerts an electron-withdrawing effect, activating the methylene carbon for nucleophilic attack, while also allowing for rapid decomposition upon hydrolysis.

Activation Pathway (The "Self-Immolation" Cascade)

Upon enzymatic or chemical hydrolysis of the carbonate ester, the moiety collapses. This is a self-validating release mechanism:

- Hydrolysis: Esterase cleaves the carbonate bond.
- Decarboxylation: Spontaneous loss of .
- Decomposition: The resulting hydroxymethyl intermediate eliminates formaldehyde () to release the parent drug.

Cross-Reactivity Risks (The "Hard" vs. "Soft" Nucleophiles)

- Thiols (GSH): High Risk. The methylene carbon is a soft electrophile, making it susceptible to irreversible alkylation by Glutathione (GSH), potentially depleting cellular antioxidant reserves.
- Amines (Lysine): Moderate Risk. Can form stable carbamates or undergo N-alkylation.
- Water: Tunable. Hydrolytic stability is pH-dependent and can be modulated by the steric bulk of the carbonate tail (group).

Comparative Performance Analysis

We compare the Chloromethyl Carbonate (CMC) moiety against two standard alternatives: Acetoxymethyl (AM) (standard esterase trigger) and Pivaloyloxymethyl (POM) (sterically hindered, stable).

Table 1: Physicochemical & Reactivity Comparison

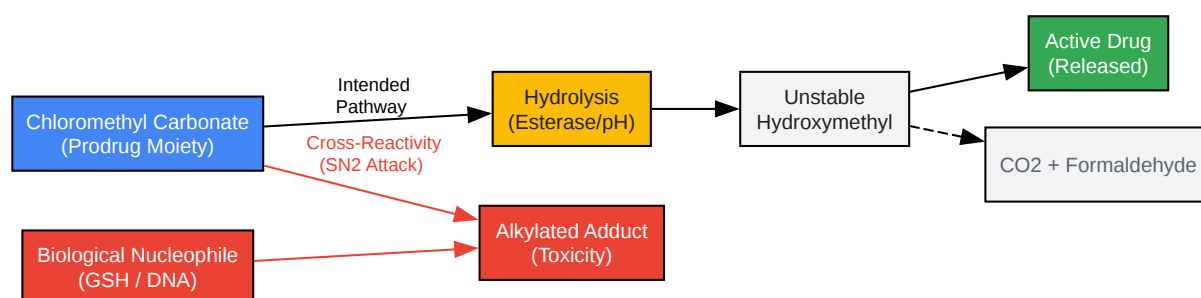
Feature	Chloromethyl Carbonate (CMC)	Acetoxymethyl (AM)	Pivaloyloxymethyl (POM)
Primary Mechanism	Carbonate Hydrolysis	Ester Hydrolysis	Ester Hydrolysis
	Cascade	Cascade	Cascade
Electrophilicity ()	High (Activated by Carbonate)	Moderate (Activated by Ester)	Low (Steric Shielding)
Aq. Stability (, pH 7.4)	Moderate (2–6 hours)	Low (< 1 hour)	High (> 24 hours)
Thiol Cross-Reactivity	High (Rapid GSH depletion)	Moderate	Low
Genotoxicity Risk	Potential (Alkylation of DNA)	Low	Low
Synthetic Yield	85–95% (Clean displacement)	60–80% (Side reactions common)	70–90%

“

Insight: CMC derivatives offer superior synthetic yields due to the high reactivity of the chloromethyl group, but this comes at the cost of lower plasma stability and higher thiol cross-reactivity compared to POM.

Visualization: Reactivity & Degradation Pathways

The following diagram illustrates the intended activation pathway versus the unintended cross-reactivity (alkylation) pathways.



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Figure 1: Mechanistic bifurcation of Chloromethyl Carbonate derivatives. The blue path represents therapeutic activation; the red path represents toxicological cross-reactivity (alkylation).

Experimental Protocols

To validate the suitability of a CMC linker for your specific drug candidate, perform the following "Self-Validating" protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Determine the chemical half-life (

) in physiological buffer vs. plasma.

- Preparation: Dissolve the CMC-prodrug (10 mM) in DMSO.
- Incubation: Spike into PBS (pH 7.4) and Human Plasma at
to a final concentration of

- Sampling: Aliquot
at
min.
- Quenching: Immediately add
ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 5 min.
- Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.
- Calculation: Plot
vs. time. The slope
gives
.
 - Acceptance Criteria: Plasma
min (rapid activation) AND PBS
hours (chemical stability).

Protocol B: Thiol Reactivity (GSH Trapping) Screen

Objective: Quantify the alkylating potential (cross-reactivity) toward cysteine residues.

- Reagents: Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4).
- Reaction: Mix CMC-prodrug (
) with GSH (
, 10-fold excess) at
.
.
- Monitoring: Monitor the disappearance of the prodrug and the appearance of the GSH-Adduct via LC-MS over 4 hours.

- Control: Run parallel reaction with Chloromethyl Pivalate (POM-Cl) as a negative control (low reactivity) and Iodoacetamide as a positive control (high reactivity).
- Data Output: Express results as "% Remaining Prodrug at 1 hour."
 - Risk Threshold: < 80% remaining indicates high alkylation risk (potential for glutathione depletion toxicity).

Authoritative References

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